2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide
Description
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a phthalazine-derived acetamide compound characterized by a 1-oxophthalazinyl core linked via an acetamide bridge to a 2-(4-pyridyl)ethyl substituent. The pyridyl ethyl group may enhance solubility and receptor-binding interactions compared to other substituents.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)15-4-2-1-3-14(15)11-20-21/h1-6,8-9,11H,7,10,12H2,(H,19,22) |
InChI Key |
MBOXHYYDEAVBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves the reaction of phthalazinone derivatives with pyridine-based intermediates. One common method includes the acylation of 2-(4-pyridyl)ethylamine with 1-oxo-2(1H)-phthalazinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The phthalazinyl core is shared among analogs, but substitutions at the 1-oxo position and the acetamide side chain vary significantly, influencing physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Receptor Binding : The pyridyl ethyl group in the target compound may favor interactions with amine-binding receptors (e.g., GPR139), while thiazole () or pyrazole () substituents could alter selectivity .
- Metabolic Stability : The trimethylpyrazole group in may resist oxidative metabolism better than the pyridyl ethyl group .
Biological Activity
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a phthalazinone moiety and a pyridine substituent, suggesting possible interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of phthalazinone have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains ranged from 64 to 128 µg/mL, indicating its potential as a lead compound for the development of new antimicrobial agents.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. This property is critical in mitigating oxidative stress-related diseases. The compound's effectiveness was comparable to standard antioxidants such as ascorbic acid in DPPH and ABTS radical scavenging assays.
Study 1: Antitumor Effects
In a study conducted on human cancer cell lines, the compound was tested for its cytotoxic effects using the MTT assay. The findings revealed that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HCT116 | 10.0 | Inhibition of migration |
These results underscore the potential of this compound as a therapeutic agent in cancer treatment.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of the compound against various pathogens, yielding the following MIC results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
The study concluded that the compound could serve as a scaffold for developing new antibiotics, particularly against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
